2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
CAS No.:
Cat. No.: VC16318836
Molecular Formula: C18H18FN5O2S
Molecular Weight: 387.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18FN5O2S |
|---|---|
| Molecular Weight | 387.4 g/mol |
| IUPAC Name | 2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C18H18FN5O2S/c1-11-3-6-13(9-15(11)19)21-16(25)10-27-18-23-22-17(24(18)20)12-4-7-14(26-2)8-5-12/h3-9H,10,20H2,1-2H3,(H,21,25) |
| Standard InChI Key | VZIJOZGGJRVLHR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC)F |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The compound features a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl group (-S-) linked to an acetamide moiety. The triazole’s 4-position is occupied by an amino group (-NH2), while the 5-position bears a 4-methoxyphenyl substituent. The acetamide group is further functionalized with a 3-fluoro-4-methylphenyl ring, contributing to its structural complexity .
Molecular Formula and Physicochemical Properties
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Molecular Formula: C18H18FN5O2S
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Molecular Weight: 387.4 g/mol
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SMILES: COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)C
The presence of electron-donating methoxy (-OCH3) and electron-withdrawing fluoro (-F) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions.
Synthesis and Optimization
Key Synthetic Routes
Synthesis typically proceeds through a multi-step sequence:
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Triazole Ring Formation: Cyclocondensation of thiosemicarbazide with 4-methoxybenzaldehyde yields the 1,2,4-triazole core.
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Sulfanyl Acetamide Coupling: Nucleophilic substitution attaches the sulfanyl-acetamide sidechain to the triazole’s 3-position.
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Final Functionalization: Amidation with 3-fluoro-4-methylaniline introduces the terminal aryl group.
Reaction Conditions and Yield Optimization
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Cyclization Temperature: 80–100°C in ethanol/water mixtures.
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Coupling Agents: EDCI/HOBt for amide bond formation, achieving ~65% yield.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Biological Activity and Mechanism
Antimicrobial Efficacy
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Bacterial Strains: MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.
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Fungal Pathogens: 50% growth inhibition of Candida albicans at 16 μg/mL.
Enzymatic Targets
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Cyclooxygenase-2 (COX-2): Selective inhibition (IC50: 0.8 μM) via hydrogen bonding with Val523 and hydrophobic interactions.
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EGFR Kinase: Moderate activity (IC50: 1.2 μM) due to methoxy group steric effects .
Comparative Analysis with Structural Analogs
Key Trends:
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Electron-donating groups (e.g., methoxy) enhance enzyme inhibition but reduce bacterial penetration.
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Halogen substitutions (fluoro) improve pharmacokinetic properties and target affinity .
Research Advancements and Future Directions
Recent Studies (2023–2024)
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Nanoparticle Delivery: Encapsulation in PLGA nanoparticles increased bioavailability by 3.2-fold in murine models.
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Combination Therapy: Synergy observed with doxorubicin (combination index: 0.82) in resistant breast cancer cells.
Challenges and Opportunities
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